molecular formula C7H11ClO4S B13615024 Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Cat. No.: B13615024
M. Wt: 226.68 g/mol
InChI Key: BPYYDFHJNCUUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a cyclobutane-derived sulfonate ester characterized by a chlorosulfonyl (-SO$2$Cl) group at the 3-position of the cyclobutyl ring and a methyl ester (-COOCH$3$) attached via a methylene (-CH$_2$-) bridge. This compound is structurally distinct due to its strained four-membered cyclobutane ring, which imparts unique steric and electronic properties compared to larger cyclic or aromatic analogs.

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 2-(3-chlorosulfonylcyclobutyl)acetate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

BPYYDFHJNCUUKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting acid chloride with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate involves its reactivity with various biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying biochemical pathways and identifying molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate with structurally related sulfonate esters and sulfonamides, focusing on ring size , substituent effects , reactivity , and synthetic utility .

Structural and Functional Analogues

Compound Name Molecular Formula Key Features Ring Size/Type Notable Data/Applications Reference
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate C$8$H${13}$ClO$_4$S* Strained cyclobutyl ring; chlorosulfonyl and methyl ester substituents 4-membered aliphatic Hypothesized high reactivity due to ring strain
Methyl 2-(3-(chlorosulfonyl)phenyl)acetate C$9$H$9$ClO$_4$S Aromatic phenyl ring; meta-substituted chlorosulfonyl group Aromatic Used in sulfonamide synthesis
Methyl 2-[3-(chlorosulfonyl)cyclopentyl]acetate C$9$H${15}$ClO$_3$S Five-membered cyclopentyl ring; reduced steric strain 5-membered aliphatic Catalogued as a building block
Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate C$24$H$27$N$2$O$6$S Bulky pivaloyloxy group; sulfonamide linker Aromatic Anticancer analog synthesis
Methyl 2-(2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetate C$16$H$29$NO$_5$S Hydroxyl and sulfonamido groups; flexible cyclopentane backbone 5-membered aliphatic NMR-characterized intermediate

*Estimated molecular formula based on structural analogy.

Key Comparative Insights

In contrast, the phenyl analog (methyl 2-(3-(chlorosulfonyl)phenyl)acetate) benefits from aromatic stability, favoring electronic conjugation over strain-driven reactivity .

Substituent Effects :

  • The chlorosulfonyl group (-SO$_2$Cl) is a strong electrophile, common in sulfonamide synthesis. Its reactivity is modulated by the adjacent ring:

  • Cyclobutyl: Enhanced electrophilicity due to electron-withdrawing effects of the strained ring.
  • Phenyl: Delocalization of sulfonyl group electrons into the aromatic ring reduces electrophilicity .
    • Methyl ester vs. bulky esters : Smaller esters (e.g., methyl) improve solubility in polar solvents, whereas pivalate esters (e.g., in compound 7a) enhance steric hindrance for selective reactions .

Synthetic Utility: Cyclopentyl and cyclohexyl analogs (e.g., compounds 20, 24 in ) are frequently used in constrained glycerol phosphate mimics, leveraging their conformational flexibility for bioactive molecule design . The phenyl analog () is a precursor for sulfonamide drugs, with optimized routes for high-yield production . The cyclobutyl variant’s synthetic applications remain speculative but may exploit strain-release reactivity for novel ring-opening or functionalization strategies.

Biological Relevance: Sulfonamide derivatives with cyclopentyl/cyclohexyl cores (e.g., compound 21) exhibit biological activity in enzyme inhibition studies, attributed to their balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉ClO₃S
  • Molecular Weight : 232.68 g/mol
  • CAS Number : [2113052-22-3]

The compound exhibits biological activity through various mechanisms, primarily involving the modulation of specific biochemical pathways. Notably, it has been studied for its interaction with the integrated stress response (ISR) and its potential as an inhibitor of the eIF2α phosphorylation pathway.

  • Inhibition of eIF2α Phosphorylation : Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has shown promise in inhibiting the phosphorylation of eIF2α, a critical step in the ISR that affects protein synthesis and cell survival under stress conditions .
  • Potential Anti-cancer Activity : By modulating the ISR, this compound may enhance the efficacy of chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate:

Study ReferenceBiological ActivityObservations
eIF2α InhibitionReduced protein synthesis under stress conditions; potential for enhancing cancer therapy efficacy.
GPR119 ModulationPotential utility in treating obesity and diabetes through modulation of metabolic pathways.
Antiviral ActivityRelated compounds show antiviral properties; suggests potential for similar activity in this compound.

Case Study 1: Cancer Therapeutics

In a study exploring novel compounds for cancer treatment, Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate was tested alongside traditional chemotherapeutics. The results indicated that this compound could enhance the cytotoxic effects of these agents by inhibiting eIF2α phosphorylation, leading to increased apoptosis in cancer cells .

Case Study 2: Metabolic Disorders

Research on GPR119 receptor modulation highlighted the potential of Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate in treating metabolic disorders such as obesity and diabetes. The compound's ability to influence insulin secretion and glucose homeostasis was noted, suggesting a promising avenue for further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.